Gfptgg

Description

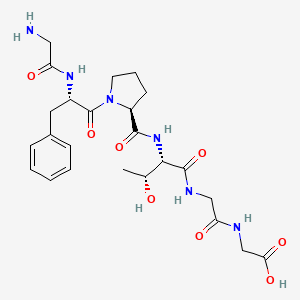

Structure

2D Structure

Properties

Molecular Formula |

C24H34N6O8 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C24H34N6O8/c1-14(31)21(23(37)27-12-19(33)26-13-20(34)35)29-22(36)17-8-5-9-30(17)24(38)16(28-18(32)11-25)10-15-6-3-2-4-7-15/h2-4,6-7,14,16-17,21,31H,5,8-13,25H2,1H3,(H,26,33)(H,27,37)(H,28,32)(H,29,36)(H,34,35)/t14-,16+,17+,21+/m1/s1 |

InChI Key |

JWBSOWVZSDHJSP-IOFRSVQKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CN)O |

Origin of Product |

United States |

Detailed Research Findings on Gfptgg

Theoretical Frameworks for Peptide Design

Designing peptides with specific functions often relies on understanding the relationship between their amino acid sequence, three-dimensional structure, and dynamic behavior.

Conformational flexibility is a key consideration in peptide design. Small, linear peptides, typically ranging from 2 to 6 residues, are inherently flexible molecules that exist in solution as an ensemble of conformational forms in dynamic equilibrium. researchgate.net However, contrary to expectations, they may exist in a limited range of conformational forms dictated by specific combinations of backbone torsions. researchgate.net Molecular modeling can provide information on the conformations peptides adopt in aqueous solution. researchgate.net The conformational flexibility of peptide chains is primarily limited by the rigid nature of the amide (peptide) bond, with rotations mainly occurring around the bonds leading to the alpha-carbon atoms. msu.edu This rigidity is due to the significant double bond character between the carbonyl carbon and the nitrogen, resulting from nitrogen electron pair delocalization into the carbonyl group. msu.edu Factors influencing the conformational equilibria of peptide chains include the planarity of peptide bonds (with conformations defined by dihedral angles Φ and Ψ), hydrogen bonding, steric crowding, and the repulsion and attraction of charged groups. msu.edu In the context of this compound, conformational data has been used to support a conformation of the designed peptides that is close to the bioactive conformation of previously synthesized active peptides. researchgate.netnih.govresearchgate.net The design of linear peptides based on less flexible cyclic peptide models has been proposed to yield higher activity. nih.govdeepdyve.com

Fragment-based design is an emergent approach in the field of peptide and drug design. nih.govnumberanalytics.com This methodology involves identifying small molecular fragments that bind to a specific target and then optimizing and linking these fragments to form more potent compounds. numberanalytics.com In peptide design, this can involve using peptide fragments to understand structural preferences and guide the design of active peptides. researchgate.netresearchgate.net For instance, the peptide fragmentation approach has been used in designing peptides with different lengths. researchgate.net In previous studies related to this compound, peptide fragmentation based on four amino acid residues was utilized in the design process. researchgate.net this compound itself was selected as a lead peptide candidate from a library of cyclic peptides based on a design parameter ('V' parameter) that reflects the relative deviation of a peptide cycle from an average statistical peptide cycle, suggesting its relatively constrained structure was a factor in its selection. nih.govresearchgate.netresearchgate.net This approach highlights how understanding the behavior and structural preferences of peptide fragments can inform the design of larger, active peptide sequences.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of peptides like this compound is typically achieved through established chemical methods, followed by rigorous purification and characterization to ensure purity and confirm their identity and activity.

Solid-Phase Peptide Synthesis (SPPS), first introduced by Bruce Merrifield, is a widely used and efficient method for synthesizing peptides by assembling amino acids in a stepwise manner on a solid support, such as a resin. biotage.combachem.comgoogle.com This technique simplifies purification as the growing peptide chain remains anchored to the solid phase, allowing excess reagents and by-products to be removed by simple filtration and washing steps. biotage.combachem.com The synthesis involves the successive addition of protected amino acids to the C-terminus-anchored initial amino acid on the resin. bachem.com Each cycle typically consists of cleaving the Nα-protecting group, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com Standard fluorenylmethyloxycarbonyl (Fmoc) methodology is a common strategy used in SPPS, where the Fmoc group is used for temporary Nα-protection. researchgate.netbiotage.com After the desired sequence is completed, the peptide is cleaved from the resin, often using acidolytic cleavage, while simultaneously removing side-chain protecting groups. biotage.combachem.com this compound has been prepared using standard fluorenylmethyloxycarbonyl methodology. researchgate.net

Following solid-phase synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities, including deletion peptides, truncated sequences, incompletely deprotected peptides, modified peptides, and residual reagents. bachem.com Therefore, purification is a critical step to isolate the desired peptide. The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compeptide.com RP-HPLC separates peptides based on their hydrophobicity, typically using a C18-modified silica (B1680970) stationary phase and a gradient elution with solvents like water and acetonitrile, usually containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing reagent. bachem.compeptide.com Fractions containing the target peptide are collected and pooled based on monitoring the elution, often by UV detection at 210–220 nm. bachem.com Analytical HPLC is used to assess the purity of collected fractions. bachem.compeptide.com Once purified, the peptide solution is typically lyophilized to obtain a solid powder. bachem.compeptide.com

Characterization of synthetic peptides confirms their identity, purity, and biological activity. While the prompt excludes detailed biological activity profiles, it's relevant to note that characterization methods are employed to assess the functional properties that were the basis for the rational design. For this compound, kinetic analysis has been used to characterize its activity as a competitive inhibitor of HMGR, determining parameters such as the equilibrium constant of inhibitor binding (K(i)). researchgate.netnih.govresearchgate.net Other general biophysical characterization techniques for peptides can include nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, fluorescence spectroscopy, and mass spectrometry (MS), which can be used in conjunction with techniques like Edman degradation for sequencing. mdpi.comnih.gov

Kinetic Data for this compound as an HMGR Inhibitor

| Peptide | Inhibition Mode | K(i) (µM) | IC50 (µM) | Target Enzyme |

| This compound | Competitive | 6.4 ± 0.3 researchgate.netnih.govresearchgate.net | 16940.0 aatbio.com | HMG-CoA reductase |

Elucidation of Molecular Mechanisms of Action for Gfptgg

Enzymatic Inhibition Pathways of GFPTGG

Information regarding the broad enzymatic inhibition pathways of this compound beyond HMGR was not found in the consulted literature. The available research focuses specifically on its interaction with HMGR.

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR)

This compound functions as a competitive inhibitor of HMGR. idrblab.net Kinetic experiments have demonstrated that the this compound peptide inhibits HMG-CoA reductase through a competitive inhibitory mode. This means that this compound competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme. Studies have shown that linear this compound peptide exhibits significant inhibitory activity against HMGR. idrblab.net Kinetic analysis has determined that this compound is a competitive inhibitor of HMG-CoA with an equilibrium constant of inhibitor binding (K(i)) of 6.4 ± 0.3 μM. idrblab.net This peptide has been described as increasing inhibitory potency compared to other related peptides. idrblab.net

Structural Basis of this compound-Target Interactions

The structural basis of this compound's interaction has been primarily investigated in the context of its binding to HMGR. Information regarding the structural basis of this compound interactions with other potential targets, such as protein kinases, was not found in the consulted literature.

Analysis of Induced-Dipole Forces in Kinase Inhibition

Information specifically linking this compound to the analysis of induced-dipole forces in the context of kinase inhibition was not found in the consulted literature. Discussions of induced-dipole forces and kinase inhibition in the search results pertained to other compounds and general mechanisms.

DFG Motif Conformation Modulation in Protein Kinases

Information specifically linking this compound to the modulation of the DFG motif conformation in protein kinases was not found in the consulted literature. The role and conformation of the DFG motif were discussed in the context of protein kinase activity and inhibition by other molecules.

Binding Site Interactions within HMGR

This compound interacts with the binding site within HMGR. As a competitive inhibitor, it binds to the active site where the natural substrate HMG-CoA would normally bind. Research suggests that this compound acts as a bisubstrate mimic, effectively blocking the access of both substrates, HMG-CoA and NADPH, to the active sites of the enzyme. The active site of HMGR is located at the interface of two monomers in the enzyme's dimeric structure. Key residues within the HMGR binding site are involved in interactions with substrates and inhibitors like statins. While specific detailed interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound peptide residues and HMGR active site residues were not explicitly detailed for this compound in the search results, the competitive inhibition mechanism indicates that this compound occupies the HMG-CoA binding pocket, preventing substrate binding and subsequent catalysis.

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| This compound | Not found | A linear peptide. PubChem CID not found in consulted sources. |

| HMG-CoA Reductase (HMGR) | - | The target enzyme. Not a chemical compound with a CID. |

| HMG-CoA | 440171 | Natural substrate of HMGR. |

| NADPH | 5873 | Coenzyme for HMGR. |

Data Table: HMGR Inhibitory Activity

| Inhibitor | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Source |

| This compound | HMGR | Competitive | 6.4 ± 0.3 | - | idrblab.net |

| GFPDGG | HMGR | - | - | 1.5 | |

| IAVP | HMGR | Competitive | 61 ± 1.2 (HMG-CoA), 157 ± 4.4 (NADPH) | 340 | |

| YIE | HMGR | Competitive | 0.23 ± 0.03 | - |

Advanced Structure Activity Relationship Sar Investigations of Gfptgg Peptides

Impact of Amino Acid Sequence Modifications on Bioactivity

Studies on GFPTGG and related peptides have explored how alterations in the amino acid sequence affect their inhibitory potency against HMGR. The linear peptide this compound has demonstrated significant inhibitory activity, increasing the inhibitory potency nearly tenfold compared to some other peptides idrblab.net. This highlights the specific sequence this compound as a particularly active motif.

Conformational Analysis and Bioactive Conformations

Conformational analysis of this compound and similar peptides is essential for understanding how their three-dimensional structure relates to their biological activity. Conformational data for this compound supports the idea that it adopts a conformation similar to the bioactive conformation of previously synthesized active peptides idrblab.net. This suggests that a specific spatial arrangement of atoms is required for effective binding to HMGR.

Studies have indicated the importance of a beta-turn structure within these peptide sequences for their activity. This structural motif appears to be a recognized feature for the binding site of HMGR. Methods such as circular dichroism have been used to confirm the presence of beta-turn conformations in active peptide sequences. Computational approaches, including semi-empirical methods and molecular dynamics, have also been employed to determine common structural properties and analyze the conformational space occupied by these peptides. The 'V' parameter, reflecting the deviation from an average statistical peptide cycle, has been used as a design criterion to select lead peptide candidates like this compound based on their conformational preferences idrblab.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach can be applied to peptides like this compound to predict their activity based on their structural and physicochemical properties. While specific detailed QSAR models solely focused on this compound were not extensively described in the search results, the principles of QSAR are highly relevant to the design and optimization of HMGR inhibitory peptides.

Computational Chemistry and in Silico Modeling in Gfptgg Research

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking simulations are widely employed to predict the preferred binding orientation and affinity of a ligand, such as a peptide, to a receptor or enzyme. mdpi.com In the context of peptides like Gfptgg and their interaction with targets like HMGR, docking studies can help elucidate the specific residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Studies involving peptide inhibitors of HMGR, including investigations that led to the identification of this compound as a lead candidate, have utilized in silico docking experiments. researchgate.netnih.gov These simulations aim to model how the peptide fits into the active site of the enzyme, providing structural insights into the binding mode. researchgate.netmdpi.com Software packages like AutoDock Vina are commonly used for performing molecular docking simulations. mdpi.comresearchgate.netphcogj.com The results from docking can help prioritize peptides for synthesis and experimental validation based on their predicted binding affinities and interactions. arxiv.org

Molecular Dynamics Simulations of this compound Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the peptide-receptor complex over time. mdpi.comresearchgate.netresearchgate.netnarraj.orgnih.govcomp-gag.org MD simulations assess the stability of the bound complex, the conformational changes of both the peptide and the receptor upon binding, and the influence of the surrounding environment (e.g., solvent). researchgate.netnarraj.orgnih.gov

For peptides like this compound, MD simulations can provide crucial information about the flexibility of the peptide and how its conformation changes when interacting with its target enzyme, HMGR. One study, for instance, used MD simulations to model the conformational behavior of a cyclic peptide as a proxy for its linear analog, a technique that can be relevant in understanding the dynamics of linear peptides like this compound. researchgate.net These simulations can confirm the stability of the ligand-protein complex predicted by docking and offer deeper insights into the molecular mechanisms of inhibition. researchgate.netnarraj.org

Predictive Algorithms for Peptide Activity and Selectivity

The increasing volume of peptide sequence and activity data has led to the development of predictive algorithms, often utilizing machine learning and deep learning, to forecast peptide properties and biological activities. arxiv.orgpeerj.comresearchgate.netresearchgate.netrsc.org These algorithms can analyze various features derived from peptide sequences, such as amino acid composition, physicochemical properties, and sequence motifs, to build models that predict activity or selectivity. peerj.comresearchgate.net

While the specific application of these advanced predictive algorithms directly to this compound's activity against HMGR is not detailed in the provided search results, the broader field of peptide research benefits significantly from these tools. arxiv.orgpeerj.comresearchgate.netresearchgate.netrsc.org Predictive models can be used to screen large libraries of potential peptide sequences in silico, identifying candidates with a higher probability of exhibiting desired activities, such as enzyme inhibition. arxiv.orgresearchgate.net This can accelerate the discovery and design of novel peptides with improved potency or selectivity. The principles behind these algorithms, which learn complex relationships between peptide structure and function, are applicable to understanding and potentially modifying peptides like this compound for enhanced inhibitory effects. arxiv.orgpeerj.comresearchgate.net

Emerging Research Avenues and Pre Clinical Explorations of Gfptgg

Integration of Proteomic Functional Predictions in Peptide Research

The journey to understand the biological significance of a novel peptide like GFPTGG begins not in the wet lab, but with powerful computational tools. The integration of proteomics and bioinformatics allows for the preliminary analysis of potential biological functions, a crucial step that significantly reduces the time and cost of experimental verification. journal-vniispk.ru This in silico approach leverages vast databases of known proteins and peptides to predict the bioactivity of new sequences.

Proteogenomics, an emerging field at the intersection of proteomics and genomics, further enhances these predictive capabilities. By using genomic and transcriptomic data, researchers can identify novel peptides like this compound and improve gene annotations. bioinformaticsreview.com The proteogenomic approach, combining data from proteomics, genomics, and transcriptomics, is particularly useful for identifying novel proteins and their functions. bioinformaticsreview.comnih.gov

| Prediction Tool Type | Function | Application to this compound |

|---|---|---|

| Sequence Alignment Tools (e.g., BLAST) | Compares the this compound sequence against databases of known proteins and peptides to find homologous sequences with known functions. | Identification of potential evolutionary relationships and functional similarities. |

| Machine Learning Models (e.g., ToxinPred) | Predicts specific activities, such as toxicity, based on the peptide's sequence and structural features. oup.com | Early assessment of the peptide's safety profile. |

| Molecular Docking Simulations (e.g., MDockPeP2_VS) | Predicts how this compound might bind to specific protein targets, such as enzymes or receptors. oup.com | Elucidation of potential mechanisms of action at a molecular level. |

| Peptide Ranker | Predicts the probability of a peptide being bioactive. | Initial screening to prioritize this compound for further investigation if a high bioactivity score is obtained. |

Validation of In Silico Studies through Experimental Methodologies

While computational predictions are invaluable for generating hypotheses, they must be substantiated by empirical evidence. The validation of in silico findings through rigorous experimental methodologies is a cornerstone of peptide research. mdpi.comnih.govnih.gov This process involves synthesizing the this compound peptide and testing its predicted activities in controlled laboratory settings.

The initial steps of validation often involve in vitro assays. For example, if in silico tools predicted this compound to have antimicrobial properties, it would be tested against various strains of bacteria and fungi to determine its efficacy. mdpi.comnih.gov Similarly, predicted antioxidant activity would be measured using established chemical assays. If molecular docking simulations suggested that this compound inhibits a particular enzyme, enzyme inhibition assays would be performed to confirm this interaction and determine the inhibitory concentration.

Following successful in vitro validation, promising peptides may advance to more complex experimental models, such as cell-based assays and, eventually, in vivo studies in animal models. mdpi.com This systematic approach ensures that the computationally predicted functions of this compound are translated into tangible biological activities. The integration of in silico and experimental studies has become a strategic approach in drug discovery, accelerating the process of identifying and validating novel peptides. mdpi.com

| Stage | Methodology | Objective for this compound |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis. | Produce a pure sample of this compound for experimental testing. |

| In Vitro Assays | Enzyme inhibition assays, antioxidant capacity assays, antimicrobial susceptibility testing. | Confirm the specific bioactivities predicted by computational tools. |

| Cell-Based Assays | Cytotoxicity assays, cell proliferation assays, receptor binding assays. | Evaluate the effect of this compound on cellular functions and its safety at a cellular level. |

| In Vivo Studies | Animal models of disease (e.g., hypertension, infection). | Assess the efficacy and safety of this compound in a whole-organism context. |

Exploring Novel Biological Applications

The exploration of novel biological applications for peptides like this compound is a dynamic and expanding field. Bioactive peptides are known to possess a wide array of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. news-medical.net They have also been investigated for their potential in treating metabolic disorders such as type 2 diabetes and obesity. news-medical.net

The potential applications of this compound would be guided by the results of the initial in silico predictions and in vitro validations. For example, if this compound demonstrates potent antimicrobial activity, it could be developed as a novel antibiotic, particularly in an era of increasing antibiotic resistance. If it exhibits significant antioxidant properties, it could be explored for applications in preventing or treating conditions associated with oxidative stress.

Furthermore, the field of "food peptidomics" is an emerging area where bioactive peptides are identified from food sources and utilized for their health benefits. news-medical.net Peptides derived from sources like milk, plants, and marine organisms have shown immunomodulatory, antimicrobial, and antihypertensive properties. news-medical.net Depending on its origin or synthetic design, this compound could be investigated for its potential as a nutraceutical or functional food ingredient. frontiersin.org

The diverse physiological roles of peptides make them attractive candidates for the development of therapeutic compounds. nih.gov The specific applications for this compound will ultimately depend on its unique structural and functional characteristics, which are unveiled through the comprehensive research process.

Development of Advanced Analytical Techniques for Peptide Characterization

A thorough characterization of the physicochemical properties of this compound is essential for its development and potential application. Advanced analytical techniques are employed to determine its structure, purity, and stability. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and indispensable tools in this regard. nih.govnih.gov

Mass Spectrometry (MS) is a highly sensitive technique used for determining the precise molecular weight of this compound and for confirming its amino acid sequence. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting fragment ions to provide detailed sequence information. researchgate.net This technique is also crucial for identifying any post-translational modifications that might be present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the three-dimensional structure of this compound in solution. nih.govspringernature.com This is critical because the biological function of a peptide is often intimately linked to its conformation. nih.gov NMR can be used to determine the folding of the peptide, its dynamic properties, and how it interacts with other molecules. nih.govcreative-proteomics.com

Other analytical techniques that may be employed in the characterization of this compound include:

High-Performance Liquid Chromatography (HPLC): Used to purify the peptide and assess its purity.

Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide (e.g., alpha-helices, beta-sheets).

The data generated from these advanced analytical techniques are fundamental for understanding the structure-function relationship of this compound and for ensuring its quality and consistency in any future applications.

Q & A

How can researchers formulate clear and testable research questions for studies involving AI language models like GPT?

- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: "How does fine-tuning GPT-4 on domain-specific datasets (e.g., biomedical texts) affect its performance in generating clinically accurate summaries compared to its base model?" Ensure questions address reproducibility, bias mitigation, or scalability. Validate feasibility through pilot studies .

Q. What experimental design principles are critical for ensuring validity in AI model evaluations?

- Methodological Answer :

- Control Variables : Standardize input formats, temperature settings, and prompt engineering across trials.

- Blind Testing : Use blinded evaluators to score outputs, minimizing confirmation bias .

- Benchmarking : Compare results against established baselines (e.g., BERT for NLP tasks) .

Document all parameters in a shared repository for transparency .

Q. How should researchers conduct literature reviews for AI-driven studies to avoid redundancy?

- Methodological Answer :

- Use Boolean search strings on platforms like PubMed, arXiv, and ACL Anthology.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2020–2025).

- Map trends using tools like VOSviewer to visualize keyword clusters (e.g., "prompt engineering," "hallucination mitigation") .

Advanced Research Questions

Q. How can contradictory results in AI model performance evaluations be systematically analyzed?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental conditions (e.g., data preprocessing steps, hyperparameters).

- Sensitivity Testing : Vary one parameter at a time (e.g., batch size) to isolate effects.

- Meta-Analysis : Aggregate results from multiple studies using random-effects models to quantify heterogeneity .

Q. What interdisciplinary methodologies are effective for integrating AI models with domain-specific research (e.g., climate science)?

- Methodological Answer :

- Hybrid Workflows : Combine GPT-4’s text generation with domain-specific simulations (e.g., energy consumption models).

- Expert Validation : Use Delphi methods to iteratively refine outputs with subject-matter experts.

- Ethnographic Integration : Observe how domain specialists interact with AI tools to identify usability gaps .

Q. What strategies detect and mitigate AI-generated content in academic writing?

- Methodological Answer :

- Forensic Tools : Deploy classifiers like CheckGPT to flag synthetic text based on linguistic features (e.g., overuse of certain syntactic structures).

- Provenance Tracking : Implement blockchain-based documentation for data and model versions.

- Peer Review Protocols : Require authors to disclose AI usage and provide raw training data .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.